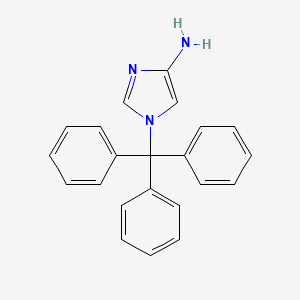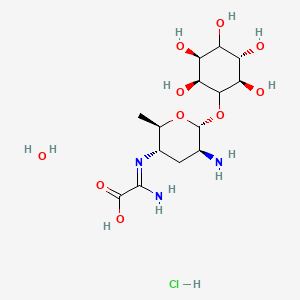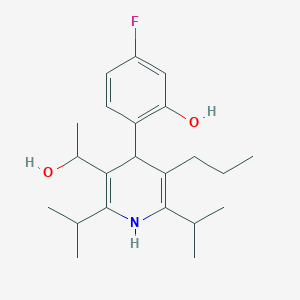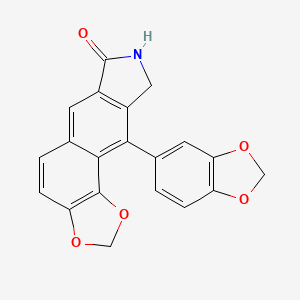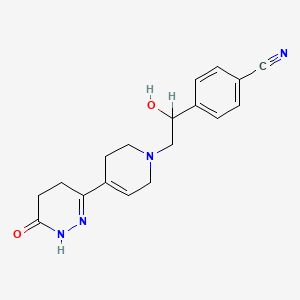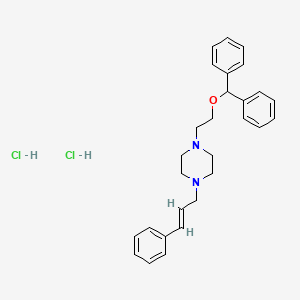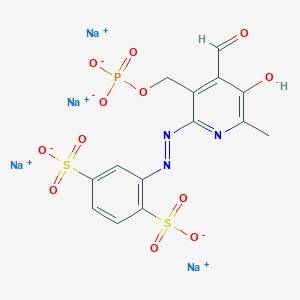
来那度胺盐酸盐
描述
Lenalidomide, sold under the brand name Revlimid among others, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS). It is a first-line treatment for multiple myeloma when given with dexamethasone . It is taken orally and has a chemical structure similar to thalidomide but has a different mechanism of action . Lenalidomide is also used to treat anemia (a lack of red blood cells) in patients with myelodysplastic syndrome caused by an abnormal chromosome .
Synthesis Analysis
A three-step alternative synthesis of lenalidomide has been developed . In another study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide .Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has a molecular formula of C13H13N3O3 and a molar mass of 259.265 g·mol −1 .Chemical Reactions Analysis
Lenalidomide undergoes various chemical reactions in the human body. Its biotransformation includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .Physical And Chemical Properties Analysis
Lenalidomide is a powder . It has a melting point/range of 265 - 268 °C . It is rapidly and highly absorbed (>90% of dose) under fasting conditions .科学研究应用
Multiple Myeloma Treatment
Lenalidomide hydrochloride is extensively used in the treatment of multiple myeloma (MM), a cancer of plasma cells. It is often administered in combination with dexamethasone as a first-line treatment . The drug’s efficacy in MM treatment is attributed to its immunomodulatory, anti-angiogenic, and antineoplastic properties .
Myelodysplastic Syndromes (MDS)
Lenalidomide hydrochloride is employed to manage anemia in patients with certain types of MDS. It works by slowing or stopping the growth of cancer cells and may reduce the need for blood transfusions in these patients .
Mantle Cell Lymphoma (MCL)
This compound is also used in the treatment of MCL, particularly in patients who have previously been treated with bortezomib and one additional medicine without success .
Follicular Lymphoma
Lenalidomide hydrochloride, in combination with rituximab, is utilized for the treatment of previously treated follicular lymphoma (FL) and marginal zone lymphoma (MZL) .
Management of Lenalidomide-Associated Diarrhea
Research studies have investigated the use of colesevelam hydrochloride for the management of diarrhea induced by lenalidomide treatment in MM patients. This addresses a common side effect and improves patient quality of life during therapy .
Pharmacokinetics and Pharmacodynamics Studies
Clinical studies have focused on understanding the pharmacokinetics and pharmacodynamics of lenalidomide. These studies provide insights into the drug’s absorption, metabolism, elimination, and interactions, which are crucial for optimizing dosing and minimizing side effects .
作用机制
Target of Action
Lenalidomide, a derivative of thalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .
Mode of Action
Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase complex . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by the cereblon complex . Ubiquitination marks these proteins for degradation by the proteasome, leading to their rapid elimination .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts several biochemical pathways. IKZF1 and IKZF3 are transcription factors that regulate the expression of various genes involved in B cell development and function . Their degradation leads to changes in gene expression that promote cell death and enhance host immunity . Lenalidomide also affects the phosphotidylinositol pathway in chronic lymphocytic leukemia (CLL) cells, decreasing the activation of pro-survival kinases, erk1/2 and Akt2 .
Pharmacokinetics
Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the promotion of malignant cell death and the enhancement of host immunity . In multiple myeloma, lenalidomide is effective at inducing a complete or “very good partial” response and improves progression-free survival .
Action Environment
The action of lenalidomide can be influenced by various environmental factors. For instance, coadministration with a high-fat meal reduces the extent and rate of lenalidomide oral absorption, resulting in an approximate 20% decrease in AUC (area under the concentration-time curve), a 50% decrease in Cmax (maximum concentration), and a 1.6-hour delay in Tmax (time to reach Cmax) . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .
安全和危害
Lenalidomide may cause serious side effects including low blood platelets, low white blood cells, and blood clots . Use during pregnancy may harm the fetus . The dose may need to be adjusted in people with kidney problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
Lenalidomide represents the standard of care for treating multiple myeloma and deletion 5q myelodysplastic syndromes . There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . Key unanswered questions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .
属性
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZLJSDFZVVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lenalidomide hydrochloride | |
CAS RN |
1243329-97-6 | |
| Record name | Lenalidomide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LENALIDOMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

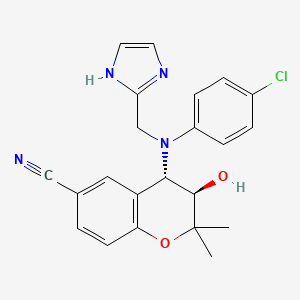
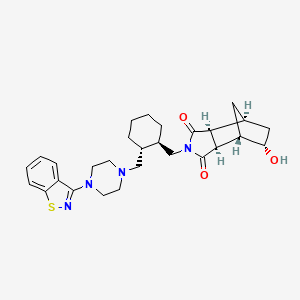

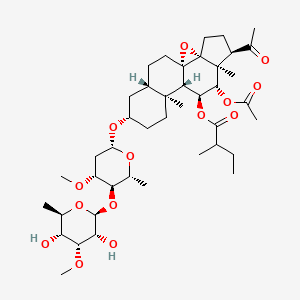
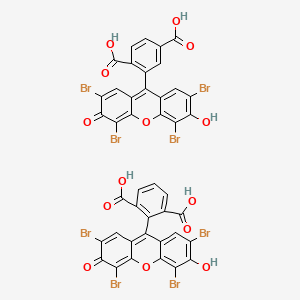

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)
